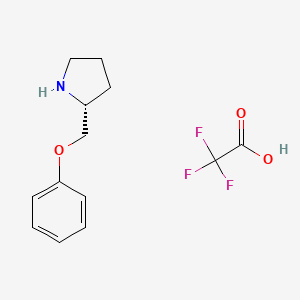
(R)-2-(phenoxymethyl)pyrrolidine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenoxymethyl group attached to the pyrrolidine ring and a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the ®-2-(phenoxymethyl)pyrrolidine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenoxymethyl halides, bases, and nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.
Medicine
In medicinal chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can engage in hydrogen bonding or hydrophobic interactions with the target, while the pyrrolidine ring provides structural stability. The trifluoroacetate group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(phenoxymethyl)pyrrolidine trifluoroacetate: The enantiomer of the compound , differing in the spatial arrangement of atoms.
2-(phenoxymethyl)pyrrolidine hydrochloride: A similar compound with a different counterion.
2-(phenoxymethyl)pyrrolidine acetate: Another similar compound with a different counterion.
Uniqueness
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is unique due to its specific chiral configuration and the presence of the trifluoroacetate group. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H16F3NO3 |
|---|---|
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
(2R)-2-(phenoxymethyl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;3-2(4,5)1(6)7/h1-3,6-7,10,12H,4-5,8-9H2;(H,6,7)/t10-;/m1./s1 |
InChI-Schlüssel |
IBQXAQOHOPBWFL-HNCPQSOCSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


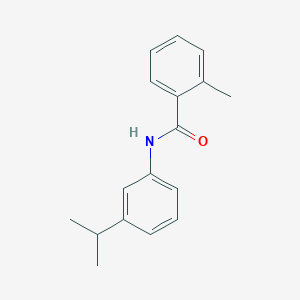
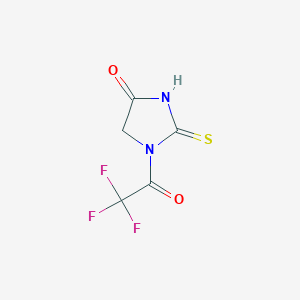

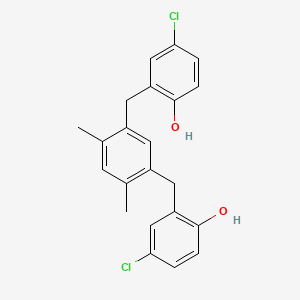
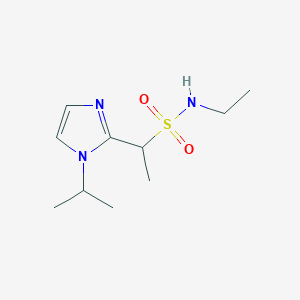
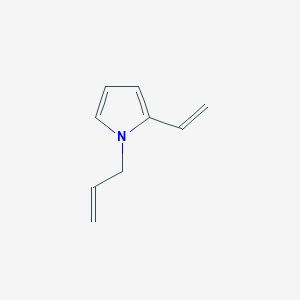
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
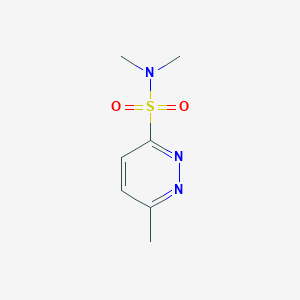
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

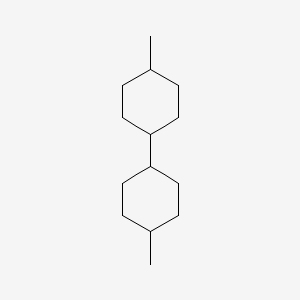
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

